molecular formula C9H10BrNOS B7860992 5-bromo-N-cyclobutylthiophene-3-carboxamide

5-bromo-N-cyclobutylthiophene-3-carboxamide

Cat. No.: B7860992
M. Wt: 260.15 g/mol
InChI Key: OCARPGSJMPWQTK-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutylthiophene-3-carboxamide is a chemical compound characterized by its bromine and cyclobutyl groups attached to a thiophene ring, which is further substituted with a carboxamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid as the starting material.

  • Bromination: The thiophene ring is brominated at the 5-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Cyclobutylamination: The carboxamide group is then introduced by reacting the brominated thiophene with cyclobutylamine under suitable conditions, often involving coupling reagents like carbodiimides (e.g., DCC, EDCI).

Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, heat.

  • Reduction: LiAlH₄, H₂, Pd/C catalyst.

  • Substitution: NaN₃, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Thiophene-3-carboxylic acid derivatives.

  • Reduction: Thiophene-3-carboxamide derivatives.

  • Substitution: Azides or iodides of thiophene.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-bromo-N-cyclobutylthiophene-3-carboxamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromo-N-ethylthiophene-3-carboxamide

  • 5-Bromo-N-propylthiophene-3-carboxamide

  • 5-Bromo-N-methylthiophene-3-carboxamide

Uniqueness: Compared to these similar compounds, 5-bromo-N-cyclobutylthiophene-3-carboxamide stands out due to its cyclobutyl group, which can impart unique chemical and physical properties

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Properties

IUPAC Name

5-bromo-N-cyclobutylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-4-6(5-13-8)9(12)11-7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARPGSJMPWQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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